molecular formula C10H11NO2 B162240 5-Phenylmorpholin-2-one CAS No. 134872-85-8

5-Phenylmorpholin-2-one

Cat. No. B162240
M. Wt: 177.2 g/mol
InChI Key: CMYHFJFAHHKICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylmorpholin-2-one, also known as ®-5-Phenylmorpholin-2-one hydrochloride, is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 213.66 . This compound is often used in research and development .


Synthesis Analysis

The synthesis of 5-Phenylmorpholin-2-one involves diastereoselective Mannich-type reactions of aldehydes, 2-furylboronic acid, and the chiral amine template . The adducts from these reactions have been used in the synthesis of a series of enantiomerically pure D-α-amino acids .


Molecular Structure Analysis

The crystal structure of N-propynoyl-(5R)-5-phenylmorpholin-2-one, a derivative of 5-Phenylmorpholin-2-one, has been studied . The InChI code for this compound is 1S/C10H11NO2.ClH/c12-10-6-11-9 (7-13-10)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2;1H/t9-;/m0./s1 .


Chemical Reactions Analysis

Iminium ions derived from 5-Phenylmorpholin-2-one undergo diastereoselective Strecker reactions using copper (I) cyanide and anhydrous hydrochloric acid . The major adducts from these reactions may be degraded to D-α-amino acids .


Physical And Chemical Properties Analysis

5-Phenylmorpholin-2-one is a solid compound . It has a molecular weight of 213.66 and its linear formula is C10H11NO2 .

Scientific Research Applications

1. Cycloaddition Chemistry

5-Phenylmorpholin-2-one has been studied for its reactivity in cycloaddition chemistry. Chen, Gan, and Harwood (2008) found that N-Propynoyl and N-Propenoyl derivatives of 5-Phenylmorpholin-2-one undergo cycloaddition with aromatic azides. This results in the formation of triazoles and diastereoisomerically pure aziridines, indicating potential applications in synthetic chemistry (Chen, Gan, & Harwood, 2008).

2. Anticancer and DNA Binding Agents

Gupta et al. (2016) explored derivatives of 5-Phenylmorpholin-2-one in the context of anticancer, antibacterial, and DNA binding applications. They conducted eco-sustainable synthesis of these derivatives and found certain compounds to exhibit greater anticancer and antibacterial potency than standard reference compounds, along with a strong DNA binding capacity (Gupta et al., 2016).

3. Apoptosis Induction in Cancer Treatment

Research by Cai, Drewe, and Kasibhatla (2006) on apoptosis inducers revealed the potential of 5-Phenylmorpholin-2-one derivatives in anticancer drug research. They identified small molecules, including N-phenyl nicotinamides and others, as apoptosis inducers, which were further investigated for their anticancer activity (Cai, Drewe, & Kasibhatla, 2006).

4. DNA Binding and Antimicrobial Activities

Farghaly et al. (2020) synthesized N-phenylmorpholine derivatives linked with thiazole or formazan moieties. These compounds demonstrated promising antimicrobial and anti-cancer activities, along with DNA binding capabilities, suggesting their potential use in pharmaceutical applications (Farghaly et al., 2020).

5. Antidepressant Activity

Xiao Xin (2007) studied the antidepressant activity of 2-Aryl-3-methyl-5-phenylmorpholine Hydrochloride, indicating potential application in the treatment of depression (Xiao Xin, 2007).

Future Directions

Nitrogen-containing heterocycles such as morpholin-2-ones are structural elements of many biologically active substances, as well as useful synthetic intermediates . Therefore, the future directions for 5-Phenylmorpholin-2-one could involve its use in the synthesis of biologically active substances and as a substrate for functionalized polymers .

properties

IUPAC Name

5-phenylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYHFJFAHHKICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC(=O)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575739
Record name 5-Phenylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylmorpholin-2-one

CAS RN

134872-85-8
Record name 5-Phenylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenylmorpholin-2-one
Reactant of Route 2
Reactant of Route 2
5-Phenylmorpholin-2-one
Reactant of Route 3
5-Phenylmorpholin-2-one
Reactant of Route 4
5-Phenylmorpholin-2-one
Reactant of Route 5
5-Phenylmorpholin-2-one
Reactant of Route 6
5-Phenylmorpholin-2-one

Citations

For This Compound
78
Citations
SD Bull, SG Davies, DJ Fox, TGR Sellers - Tetrahedron: Asymmetry, 1998 - Elsevier
… Chiral relay effects influence the facial selectivity of N-alkylated 5-phenylmorpholin-2-one enolates … [1] A survey of the literature revealed that this type of chiral relay system, where …
Number of citations: 31 www.sciencedirect.com
LM Harwood, MGB Drew, DJ Hughes… - Journal of the Chemical …, 2001 - pubs.rsc.org
… (S)-5-Phenylmorpholin-2-one 1† has proven to be a highly versatile template for the induction of stereocontrol during diastereoselective reactions of azomethine ylides in the …
Number of citations: 10 pubs.rsc.org
LM Harwood, GS Currie, MGB Drew… - Chemical …, 1996 - pubs.rsc.org
(S)-5-phenylmorpholin-2-one Page 1 Asymmetry in the boronic acid Mannich reaction: diastereocontrolled addition to chiral iminium species derived from aldehydes and (S)-5-…
Number of citations: 13 pubs.rsc.org
M Chen, Y Gan, LM Harwood - Synlett, 2008 - thieme-connect.com
… In previous studies we have reported the application of the (5R)-5-phenylmorpholin-2-one … 2 and 3 of (5R)-5-phenylmorpholin-2-one (1) and the unexpectedly ready extrusion of …
Number of citations: 4 www.thieme-connect.com
R Chinchilla, LR Falvello, N Galindo… - European Journal of …, 2001 - Wiley Online Library
Chiral saturated alanine‐ and glycine‐derived 6‐isopropyl‐5‐phenylmorpholin‐2‐ones 11 and 12 have been prepared and employed for the generation of carboxy‐stabilized ylides in …
DJ Aldous, EMN Hamelin, LM Harwood… - Synlett, 2001 - thieme-connect.com
… Abstract: The crystalline adduct of (5S)-5-phenylmorpholin-2-one with formaldehyde and benzotriazole on treatment with acid generates an azomethine ylid which may be trapped with …
Number of citations: 2 www.thieme-connect.com
MD Chen, B Xiao, X Gong - Zeitschrift für Kristallographie-New …, 2012 - degruyter.com
… Propiolic acid (0.21 g, 3 mmol) was added to a solution of (5R)-5phenylmorpholin-2-one (0.53 g, 3 mmol) in anhydrous CH2Cl2 (40 mL), and then dicyclohexylcarbodiimide (0.68 g, 3.3 …
Number of citations: 0 www.degruyter.com
MD Chen, J Wang, B Xiao, X Gong - Zeitschrift für Kristallographie …, 2012 - degruyter.com
… Crystal structure of N-propynoyl-(5R)-3-methyl5-phenylmorpholin-2-one, C14H13NO3 … To a solution of (5R)-3-methyl-5-phenylmorpholin-2-one (0.575 g, 3 mmol) in anhydrous …
Number of citations: 2 www.degruyter.com
D Ager, N Cooper, GG Cox, F Garro-Hélion… - Tetrahedron …, 1996 - Elsevier
… We have previously shown that 5-phenylmorpholin-2--one systems 1 are excellent templates for diastereocontrolled reactions leading to enantiomerically pure cyclic and acyclic amino …
Number of citations: 24 www.sciencedirect.com
DJ Aldous, MGB Drew, EMN Hamelin, LM Harwood… - Synlett, 2001 - thieme-connect.com
… Abstract: The chiral stabilised azomethine ylid 3 generated in situ via Lewis acid catalysed condensation of (5S)-5-phenylmorpholin2-one with 2,2-dimethoxypropane can be trapped …
Number of citations: 9 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.